Prucalopride succinate
Overview
Description
Synthesis Analysis
The synthesis of prucalopride succinate involves complex chemical pathways aimed at achieving its selective agonistic activity on the 5-HT4 receptor. While specific synthesis pathways are proprietary and detailed synthesis steps are not publicly available, it involves multi-step organic synthesis techniques, ensuring the production of a high-purity final product. The specificity and efficacy of prucalopride succinate as a 5-HT4 receptor agonist are direct outcomes of its meticulous synthesis process.
Molecular Structure Analysis
Prucalopride succinate's molecular structure is designed to selectively target the 5-HT4 receptor, optimizing its prokinetic effect on gastrointestinal motility. The compound's molecular configuration allows for a high affinity to the 5-HT4 receptors, distinguishing it from other pharmacological agents by its mechanism of action, which is focused on enhancing gastrointestinal motility through serotonin receptor agonism.
Chemical Reactions and Properties
Prucalopride succinate undergoes various chemical interactions, particularly in the physiological environment. Its stability under different pH conditions and the presence of specific ions in the gastrointestinal tract significantly influence its bioavailability and therapeutic efficacy. The compound demonstrates stability in both acidic and basic conditions, a factor critical for its oral administration and subsequent absorption in the gastrointestinal tract.
Physical Properties Analysis
The physical properties of prucalopride succinate, including its solubility in different solvents, melting point, and molecular weight, are crucial for its formulation into a pharmaceutically acceptable product. Its solubility in water and other solvents impacts its absorption, distribution, metabolism, and excretion (ADME) profile. The compound's solubility in various solvents and its sensitivity to light and temperature are essential considerations in the drug's manufacturing and storage processes (Vamseekrishna G et al., 2023).
Scientific Research Applications
Analytical Methods Development
- Prucalopride succinate's analysis has been enhanced through the development of a stability-indicating method for its separation using High-Performance Liquid Chromatography and Ultra Performance Liquid Chromatography, showcasing the robustness and sensitivity of these methods (Makwana et al., 2021).
- A UV-Visible Spectrophotometric method has been developed and validated for the quantitative determination of Prucalopride succinate in bulk and tablet formulations, indicating its importance in pharmaceutical development (Bhosale et al., 2021).
Pharmacokinetic Studies
- Prucalopride's pharmacokinetic properties were studied in healthy individuals using a microtracer approach with radioactive detection. This study demonstrated the drug's efficient absorption and excretion, primarily through the kidneys (Flach et al., 2016).
- Another study focused on the selective separation and characterization of Prucalopride succinate's stress degradation products, highlighting its stability under various conditions and providing insights into its pharmaceutical properties (Mahamuni et al., 2016).
Clinical Applications and Efficacy
- A study explored Prucalopride's effect on esophageal acid exposure and gastric emptying, indicating its potential in treating gastroesophageal conditions (Kessing et al., 2014).
- The efficacy and safety of Prucalopride for chronic constipation in adults, including elderly patients, have been systematically reviewed, affirming its potential as a first-line treatment in the future (Vijayvargiya & Camilleri, 2019).
Safety Assessments
- Cardiovascular safety of Prucalopride in patients with chronic constipation was evaluated in a multinational population-based cohort study. The results suggested no increased risk of major adverse cardiovascular events compared to polyethylene glycol 3350 (Gilsenan et al., 2019).
- A comprehensive evaluation of Prucalopride's tissue distribution and abuse potential through non-clinical and clinical assessments indicated low abuse potential for the drug (Derakhchan et al., 2023).
Pediatric Application
- The efficacy and safety of Prucalopride in children with functional constipation were evaluated, but it was found not to be more effective than placebo (Mugie et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3.C4H6O4/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;5-3(6)1-2-4(7)8/h11-12H,2-10,20H2,1H3,(H,21,23);1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRSNVSQLGRAID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027749 | |
Record name | Prucalopride succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prucalopride succinate | |
CAS RN |
179474-85-2 | |
Record name | Prucalopride succinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prucalopride succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-5-CHLORO-N-[1-(3-METHOXYPROPYL)PIPERIDIN-4-YL]-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXAMIDE SUCCINATE (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRUCALOPRIDE SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V2G75E1CK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.